molecular formula C9H19NS B13020420 N-(3-Methylpentan-3-yl)thietan-3-amine

N-(3-Methylpentan-3-yl)thietan-3-amine

Cat. No.: B13020420
M. Wt: 173.32 g/mol
InChI Key: YBUTZGYKYXBWMR-UHFFFAOYSA-N
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Description

N-(3-Methylpentan-3-yl)thietan-3-amine is a tertiary amine derivative featuring a thietane (three-membered sulfur-containing heterocycle) backbone and a branched 3-methylpentan-3-yl substituent. Thietane-based amines are of interest in medicinal chemistry due to their constrained geometry, which may enhance binding specificity and metabolic stability compared to linear analogs .

Properties

Molecular Formula

C9H19NS

Molecular Weight

173.32 g/mol

IUPAC Name

N-(3-methylpentan-3-yl)thietan-3-amine

InChI

InChI=1S/C9H19NS/c1-4-9(3,5-2)10-8-6-11-7-8/h8,10H,4-7H2,1-3H3

InChI Key

YBUTZGYKYXBWMR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)NC1CSC1

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylpentan-3-yl)thietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce different amine derivatives .

Scientific Research Applications

N-(3-Methylpentan-3-yl)thietan-3-amine is used in various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: In studies involving the interaction of sulfur-containing compounds with biological systems.

    Medicine: Although not used clinically, it may be studied for its potential biological activity.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-Methylpentan-3-yl)thietan-3-amine involves its interaction with molecular targets and pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The substituent on the thietan-3-amine nitrogen significantly influences molecular properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Purity Key Features
N-(3-Methylbutyl)thietan-3-amine C₈H₁₇NS 159.29 3-Methylbutyl (branched C₅) ≥95% Lab use; moderate lipophilicity
N-(4-Fluorobutyl)thietan-3-amine C₇H₁₄FNS 163.26 4-Fluorobutyl (linear C₄, fluorinated) ≥97% Enhanced metabolic stability; pharmaceutical applications
N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine C₈H₁₇NS₂ 191.35 2-Methyl-3-(methylthio)propyl (sulfur-rich) - Higher molecular weight; potential redox activity

Key Observations:

  • Branching vs.
  • Electron-Withdrawing Groups : Fluorine in N-(4-fluorobutyl)thietan-3-amine enhances electronegativity, likely improving metabolic stability and altering pKa .
  • Sulfur Content : The methylthio group in N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine adds polarizability and redox sensitivity, which may influence receptor interactions .
Boiling/Melting Points and Solubility

While explicit data for N-(3-Methylpentan-3-yl)thietan-3-amine are unavailable, trends from analogs suggest:

  • Branching : Increased branching (e.g., 3-methylpentan-3-yl vs. 3-methylbutyl) typically lowers melting points due to reduced crystallinity but may elevate boiling points due to higher molecular weight .
  • Fluorination: N-(4-Fluorobutyl)thietan-3-amine likely exhibits lower solubility in aqueous media compared to non-fluorinated analogs, as seen in fluorinated pharmaceuticals .

Pharmacological and ADMET Profiles

Drug-Likeness

All analogs exhibit molecular weights <200 g/mol, aligning with Lipinski’s "Rule of Five" for drug-likeness. The target compound’s higher branching may improve blood-brain barrier penetration but reduce aqueous solubility .

Metabolic Stability
  • Fluorinated Analogs : Fluorine atoms resist oxidative metabolism, extending half-life (e.g., N-(4-fluorobutyl)thietan-3-amine) .

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